molecular formula C8H21IN2O3 B13341467 N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide

N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide

Katalognummer: B13341467
Molekulargewicht: 320.17 g/mol
InChI-Schlüssel: ZIDHHPDPFUNBFP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is a quaternary ammonium compound with a complex structure It is characterized by the presence of multiple functional groups, including amino, hydroxyl, and quaternary ammonium groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide typically involves the reaction of N,N-dimethyl-2-aminoethanol with formaldehyde and hydrogen iodide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction conditions often involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the quaternary ammonium group can yield tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and as a probe for studying biological processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

    Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The hydroxyl and amino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
  • N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Uniqueness

N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity, while the quaternary ammonium group provides strong antimicrobial activity. This combination of properties makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H21IN2O3

Molekulargewicht

320.17 g/mol

IUPAC-Name

2-aminoethyl-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-dimethylazanium;iodide

InChI

InChI=1S/C8H21N2O3.HI/c1-10(2,4-3-9)8(5-11,6-12)7-13;/h11-13H,3-7,9H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

ZIDHHPDPFUNBFP-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CCN)C(CO)(CO)CO.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.